4-Bromo-1H-indole-5-carbaldehyde
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Overview
Description
4-Bromo-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family, characterized by a bromine atom at the 4th position and an aldehyde group at the 5th position of the indole ring Indole derivatives are significant in various fields due to their biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indole-5-carbaldehyde typically involves the bromination of 1H-indole-5-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds with high selectivity, yielding the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted indoles
- Carboxylic acids
- Alcohols
- Coupled products with various aryl or alkyl groups .
Scientific Research Applications
4-Bromo-1H-indole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-indole-5-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The bromine atom and aldehyde group provide reactive sites for nucleophilic substitution, oxidation, and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with an aldehyde group at the 3rd position, used in similar applications.
5-Bromo-1H-indole-2-carbaldehyde: Similar structure but with the bromine and aldehyde groups at different positions, affecting its reactivity and applications.
Uniqueness: 4-Bromo-1H-indole-5-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which influence its chemical behavior and reactivity. This makes it particularly useful in certain synthetic pathways and applications where other indole derivatives may not be as effective .
Properties
Molecular Formula |
C9H6BrNO |
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Molecular Weight |
224.05 g/mol |
IUPAC Name |
4-bromo-1H-indole-5-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO/c10-9-6(5-12)1-2-8-7(9)3-4-11-8/h1-5,11H |
InChI Key |
MJPRBKAXELJETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C=O)Br |
Origin of Product |
United States |
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